2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide
Description
This compound is a synthetic acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to an acetamide core, which is further substituted with a piperidin-4-ylmethyl group and a tetrahydrothiophen-3-yl ring.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-22(2)12-17-4-3-5-19(21(17)27-22)26-14-20(25)23-13-16-6-9-24(10-7-16)18-8-11-28-15-18/h3-5,16,18H,6-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNDGAMZNWLFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C4CCSC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide represents a novel structure in medicinal chemistry, characterized by its unique molecular architecture that combines a benzofuran moiety with piperidine and tetrahydrothiophene functionalities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The molecular formula for the compound is with a molecular weight of approximately 295.37 g/mol. The structural components are critical for its biological interactions and activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to its pharmacological effects. Key mechanisms include:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thus altering the physiological responses.
- Signal Transduction Modulation : The compound could affect signal transduction pathways, impacting cellular responses to external stimuli.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antinociceptive Effects : Studies have shown that derivatives similar to this compound can reduce pain perception by modulating pain pathways.
- Anti-inflammatory Activity : The compound may inhibit inflammatory mediators, contributing to its potential use in treating inflammatory conditions.
- Neuroprotective Properties : Preliminary findings suggest neuroprotective effects, possibly through antioxidant mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from the target compound:
-
In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit significant inhibition of specific enzymes linked to pain and inflammation (e.g., COX and LOX pathways).
Compound Activity Type IC50 (µM) Compound A COX Inhibition 5.0 Compound B LOX Inhibition 7.5 Target Compound Unknown TBD - Animal Models : In vivo studies have shown that administration of related compounds resulted in reduced inflammatory markers in animal models of arthritis.
- Clinical Relevance : The potential application in chronic pain management and neurodegenerative diseases has been highlighted in recent pharmacological reviews.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Structural Uniqueness : Unlike conventional chlorinated acetamide herbicides (e.g., alachlor, pretilachlor), the target compound lacks a chlorine atom but incorporates a dihydrobenzofuran ring and tetrahydrothiophene group. These features may enhance environmental persistence or reduce mammalian toxicity .
Bioactivity Potential: The piperidine and tetrahydrothiophene moieties could improve binding to insect or plant acetylcholinesterase-like targets, as seen in studies linking heterocyclic substituents to bioactivity . However, direct evidence for this compound’s efficacy is absent in the provided sources.
Metabolic Stability : The 2,2-dimethyl group on the dihydrobenzofuran ring may confer resistance to oxidative degradation compared to simpler aryl groups in alachlor or pretilachlor .
Notes
Methodological Limitations : The evidence lacks direct experimental data on the target compound, necessitating caution in extrapolating findings from structurally related molecules.
Diverse Applications : Acetamide derivatives are versatile in agrochemistry, but the unique heterocyclic framework of this compound may expand its utility into pharmaceuticals or specialty chemicals.
Future Directions : Priority should be given to synthesizing this compound and testing its bioactivity against pest species, leveraging methodologies from plant-derived biomolecule research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
